molecular formula C27H29N5O3S2 B15033649 3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one

3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B15033649
M. Wt: 535.7 g/mol
InChI Key: IBODOQVJHLXDFF-XLNRJJMWSA-N
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Description

This compound is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core modified with a thiazolidinone moiety and a 4-methoxyphenyl-substituted piperazine group. The Z-configuration of the exocyclic methylidene bond at position 5 of the thiazolidinone ring is critical for its stereochemical integrity, as confirmed by X-ray crystallography (using SHELXL for refinement) . The sec-butyl group at position 3 of the thiazolidinone and the 4-methoxyphenyl-piperazinyl substituent at position 2 of the pyrido-pyrimidinone core distinguish it from structurally related analogs. These substituents likely influence solubility, bioavailability, and receptor interactions, as seen in similar pharmacophores .

Properties

Molecular Formula

C27H29N5O3S2

Molecular Weight

535.7 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N5O3S2/c1-4-18(2)32-26(34)22(37-27(32)36)17-21-24(28-23-7-5-6-12-31(23)25(21)33)30-15-13-29(14-16-30)19-8-10-20(35-3)11-9-19/h5-12,17-18H,4,13-16H2,1-3H3/b22-17-

InChI Key

IBODOQVJHLXDFF-XLNRJJMWSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=C(C=C5)OC)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=C(C=C5)OC)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidine ring, followed by the introduction of the piperazine and pyrido[1,2-A]pyrimidin-4-one moieties. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, this compound may serve as a probe for studying enzyme interactions or as a ligand for receptor binding studies. Its structural features make it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets may make it a candidate for drug development.

Industry

In industry, this compound may find applications in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

While direct bioactivity data for the target compound is unavailable, inferences can be drawn from analogs:

  • Thiazolidinone Role: The 2-thioxo-4-oxo moiety is a known pharmacophore for kinase inhibition; the sec-butyl group may optimize steric interactions with ATP-binding pockets .
  • Physicochemical Properties : Calculated logP values (via Reaxys) for analogs range from 3.1–4.2, indicating moderate lipophilicity suitable for oral bioavailability.

Biological Activity

The compound 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one is a novel synthetic organic molecule that incorporates multiple functional groups, including thiazolidine and pyrimidine structures. These features suggest potential biological activities that merit investigation.

Chemical Structure and Properties

This compound has a complex structure characterized by the following features:

FeatureDescription
Thiazolidine Ring Known for its significance in medicinal chemistry, particularly in insulin sensitization and anti-inflammatory activities.
Pyrimidine Ring Often associated with anticancer properties, as seen in compounds like 5-Fluorouracil.
Methoxyphenyl Group May enhance solubility and biological activity due to its electron-donating properties.

The molecular formula is C18H24N4O2SC_{18}H_{24}N_{4}O_{2}S with a molecular weight of approximately 368.48 g/mol.

Biological Activity

Preliminary studies have indicated that this compound exhibits significant biological activity across various assays. Key findings include:

Antitumor Activity

Research has shown that derivatives of thiazolidinones, including those structurally related to this compound, exhibit potent antitumor effects. For example, thiazolidinone derivatives have been evaluated for their cytotoxicity against glioblastoma multiform cells, demonstrating decreased cell viability in treated samples .

Enzyme Inhibition

The compound may also possess enzyme inhibitory properties. In studies involving α-amylase and urease inhibition, certain thiazolidinone derivatives showed high potency compared to reference drugs . This suggests the potential for developing this compound as a therapeutic agent targeting metabolic disorders.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective potential of compounds with similar structures. For instance, certain pyrido[1,2-a]pyrimidine derivatives have been implicated in neuroprotection and antiatherosclerotic activities .

Case Studies and Experimental Data

Several studies have documented the synthesis and biological evaluation of compounds related to the target molecule. Below are summarized results from selected research:

  • Cytotoxicity Assays :
    • A study evaluated the cytotoxic effects of thiazolidinone derivatives against various cancer cell lines. Compounds exhibited IC50 values ranging from 10 to 30 µM, indicating significant activity against tumor cells .
  • Mechanistic Studies :
    • Investigations into the mechanisms of action revealed that these compounds may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
  • Structure-Activity Relationship (SAR) :
    • SAR studies highlight that modifications on the phenyl ring significantly affect biological activity. For instance, electron-withdrawing groups enhance cytotoxicity, while methoxy substitutions improve solubility and bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for constructing the pyrido[1,2-a]pyrimidin-4-one core in this compound?

  • Methodology : The pyrido[1,2-a]pyrimidin-4-one scaffold can be synthesized via oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite in ethanol at room temperature has been successfully used for analogous triazolopyridine derivatives, achieving 73% yields through clean, green chemistry protocols . Adjust stoichiometry and reaction time based on substituent steric/electronic effects.
  • Key Steps :

  • Prepare hydrazine intermediates via condensation of aldehydes with hydrazinopyridines.
  • Optimize oxidant choice (e.g., NaOCl vs. DDQ) to balance efficiency and environmental impact .

Q. How can researchers characterize the Z-configuration of the thiazolidinone methylidene moiety?

  • Methodology : Use nuclear Overhauser effect (NOE) NMR experiments to confirm the stereochemistry. For example, in analogous systems, ¹H-NMR coupling constants and NOE correlations between the thiazolidinone protons and adjacent groups (e.g., sec-butyl) resolve Z/E isomerism .
  • Supplementary Techniques :

  • FTIR to confirm thioxo (C=S) stretching vibrations (~1200–1050 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology : Screen for antimicrobial or antiproliferative activity using standardized protocols. For thiazolidinone derivatives, microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi are common .
  • Experimental Design :

  • Use positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v).
  • Assess cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How can mechanistic studies resolve discrepancies in cyclization yields for analogous compounds?

  • Methodology : Employ kinetic and isotopic labeling experiments to probe reaction pathways. For example, ¹³C-labeled hydrazine intermediates can track carbon migration during oxidative cyclization .
  • Troubleshooting :

  • If yields drop with bulkier substituents (e.g., sec-butyl), switch to polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .
  • Compare oxidant efficiency using cyclic voltammetry to assess redox potentials .

Q. What computational strategies predict the compound’s pharmacokinetic properties and binding affinity?

  • Methodology : Use density functional theory (DFT) for geometry optimization and molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., bacterial DHFR). For pyrimidine derivatives, logP and topological polar surface area (TPSA) calculations predict blood-brain barrier permeability .
  • Software Tools :

  • COMSOL Multiphysics for reaction modeling and AI-driven parameter optimization .
  • Schrödinger Suite for free-energy perturbation (FEP) studies .

Q. How should researchers address contradictory bioactivity data between structurally similar analogs?

  • Methodology : Conduct structure-activity relationship (SAR) studies with systematic substituent variation. For example:

  • Replace the 4-methoxyphenylpiperazinyl group with other arylpiperazines to assess π-π stacking effects .
  • Compare thioxo vs. oxo groups in the thiazolidinone ring for hydrogen-bonding differences .
    • Data Analysis :
  • Use principal component analysis (PCA) to correlate structural descriptors with bioactivity .

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